molecular formula C13H12INO3 B2912297 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 946386-91-0

2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

Cat. No.: B2912297
CAS No.: 946386-91-0
M. Wt: 357.147
InChI Key: HRXJDCOLZQCOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is a specialized chemical building block of interest in pharmaceutical and organic synthesis research. This compound features a benzoic acid core linked to a 3-oxocyclohex-1-ene ring system, a structure reminiscent of para-aminobenzoic acid (PABA) analogs known for their versatile biological activities . The presence of both the iodine substituent and the enaminone functional group makes it a valuable scaffold for further chemical derivatization, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse compound libraries for drug discovery. Researchers may explore its potential as a precursor for developing novel therapeutic agents. PABA-based structures have been investigated for a wide spectrum of biological applications, including as antimicrobial, anticancer, and anti-cholinesterase agents . The specific structural motifs in this compound suggest potential for use in synthesizing molecules that could act on enzymatic targets. As with all such research compounds, this product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this and related chemical structures.

Properties

IUPAC Name

2-[(2-iodo-3-oxocyclohexen-1-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXJDCOLZQCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)I)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the iodination of a cyclohexenone derivative followed by the formation of an amide bond with benzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
2-[(2-Iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid (Target Compound) C₁₃H₁₂INO₃ 357.15 (calculated) Iodine (C2), ketone (C3) High molecular weight due to iodine; potential for halogen bonding and radioimaging.
2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic acid C₁₃H₁₂ClNO₃ 269.70 Chlorine (C2), ketone (C3) Lower steric bulk than iodine; stronger hydrogen bonding due to Cl electronegativity.
2-[(3-Oxocyclohex-1-enyl)amino]benzoic acid C₁₃H₁₃NO₃ 231.25 No halogen, ketone (C3) Smaller size; higher solubility in polar solvents; CCS (collision cross-section) = 151.1–162.6 Ų.
2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic acid C₁₅H₁₇NO₃ 259.30 Dimethyl (C5, C5), ketone (C3) Increased hydrophobicity; steric hindrance from methyl groups.

Key Comparative Insights:

Chlorine’s higher electronegativity may strengthen hydrogen bonds (O–H···O, N–H···O) in the crystal structure, as observed in related oxamide derivatives .

Structural Modifications: Removal of the halogen (as in C₁₃H₁₃NO₃) reduces steric bulk, improving solubility but decreasing stability in hydrophobic environments . Addition of dimethyl groups (C₁₅H₁₇NO₃) introduces steric hindrance, which could impede binding to biological targets or alter pharmacokinetics .

Collision Cross-Section (CCS): The non-halogenated variant (C₁₃H₁₃NO₃) has a predicted CCS of 151.1–162.6 Ų, reflecting its compact geometry. Halogenated analogs likely exhibit larger CCS values due to increased atomic radii .

Synthetic and Functional Applications: Halogenated derivatives (Cl, I) are valuable in medicinal chemistry, serving as intermediates for radioimaging or enzyme inhibitors. For example, l-amino acid oxidase analogs with halogen substituents show enhanced bioactivity . Dimethyl-substituted compounds may act as lipophilic prodrugs or corrosion inhibitors, leveraging their hydrophobic properties .

Research Findings and Implications

  • Crystallography : Analogous compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) exhibit triclinic crystal systems (space group P1) with chains stabilized by O–H···O and C–H···O hydrogen bonds. The iodine variant may adopt similar packing motifs with additional I···O/N interactions .
  • Pharmacological Potential: The benzoic acid core is common in nonsteroidal anti-inflammatory drugs (NSAIDs). Substitutions at the cyclohexenone ring could modulate COX-2 selectivity or anti-parasitic activity, as seen in l-amino acid oxidase derivatives .
  • Synthetic Routes: Synthesis typically involves condensation of substituted cyclohexenones with anthranilic acid derivatives under basic conditions (e.g., NaOH), followed by acidification to precipitate the product .

Biological Activity

The compound 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is a derivative of benzoic acid with significant potential in various biological applications. This article explores its biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
  • Molecular Formula : C15H16INO3
  • Molecular Weight : 385.2 g/mol
  • CAS Number : [Not specified]

Structure

The compound features a cyclohexene moiety substituted with an iodine atom and an amino group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including the compound , exhibit antimicrobial activities. A study demonstrated that derivatives of benzoic acid can inhibit the growth of various fungi, including Candida albicans and Cryptococcus neoformans . The presence of the iodo substituent may enhance these properties due to increased lipophilicity and potential interactions with microbial cell membranes.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid demonstrated significant antiproliferative activity against Hep-G2 and A2058 cell lines, suggesting a potential role in cancer therapy .

The mechanisms by which this compound exerts its biological effects may involve modulation of protein degradation pathways. Research has highlighted that benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .

Case Studies

  • Antifungal Activity : In a comparative study, several benzoic acid derivatives were tested for their antifungal properties. The results indicated that compounds with similar structures to 2-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]benzoic acid showed promising inhibition rates against Candida albicans .
  • Cytotoxicity Assessment : A detailed cytotoxicity assay involving human kidney cells revealed that certain derivatives exhibited lower toxicity while maintaining effective antimicrobial activity, indicating their potential as safer therapeutic agents .
  • Proteasome Activation : In a study focusing on proteasomal activity, specific benzoic acid derivatives were shown to enhance the chymotrypsin-like activity of the proteasome, which is vital for protein turnover in cells. This effect was particularly pronounced at concentrations of 5 μM .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Candida albicans growth
CytotoxicityInduction of cell death in cancer cell lines
Proteasome ActivationEnhanced chymotrypsin-like activity

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Answer:
The molecular structure can be confirmed using a combination of:

  • X-ray crystallography : Refinement with SHELXL (part of the SHELX suite) is widely used for small-molecule structural determination . Parameters such as unit cell dimensions (e.g., triclinic system with a=4.8774A˚,b=9.470A˚a = 4.8774 \, \text{Å}, \, b = 9.470 \, \text{Å}) and hydrogen-bonding networks should be analyzed .
  • NMR spectroscopy : To verify proton environments and substituent positions.
  • IR spectroscopy : For identifying functional groups (e.g., carbonyl stretches from the oxocyclohexene moiety).
  • UV-Vis spectroscopy : Useful for detecting conjugated systems, as demonstrated in analogous azo-benzoic acid derivatives .

Basic: What synthetic routes are commonly employed for benzoic acid derivatives with similar functional groups?

Answer:
Synthesis typically involves:

  • Nucleophilic substitution : Introducing the iodo group via halogenation under controlled pH and temperature .
  • Amide coupling : Reacting cyclohexenone precursors with 2-aminobenzoic acid derivatives using activating agents (e.g., DCC).
  • Oxidation/Reduction : For modifying ketone or amine groups, with reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) .
    Reaction conditions (solvent, temperature) must be optimized to avoid side products, as seen in related oxamide derivatives .

Advanced: How can researchers resolve discrepancies in hydrogen-bonding patterns observed in crystallographic studies of this compound?

Answer:
Discrepancies arise due to polymorphism or solvent effects. To resolve them:

  • Graph set analysis : Classify hydrogen bonds (e.g., C(6)\text{C(6)} chains vs. R22(8)\text{R}_2^2(8) rings) using Etter’s formalism to identify packing motifs .
  • High-resolution refinement : Re-analyze data with SHELXL, adjusting parameters like thermal displacement factors to improve model accuracy .
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms [111]-oriented chains via O–H⋯O bonds) .

Advanced: What computational strategies are effective for predicting the reactivity of the iodo and ketone groups in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone’s electrophilicity can be assessed via partial charge analysis.
  • Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) by modeling hydrogen bonds between the benzoic acid moiety and receptor residues .
  • Reaction pathway simulations : Use software like Gaussian or ORCA to model substitution reactions at the iodine site under varying conditions .

Basic: How should researchers handle stability issues during storage and handling?

Answer:

  • Storage : Keep in airtight containers at 20C-20^\circ \text{C} under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Handling : Use gloves and protective eyewear. Avoid prolonged exposure to light, as iodinated compounds are often photosensitive.
  • Stability testing : Monitor degradation via HPLC or TLC, referencing protocols for analogous compounds (e.g., 2-hydroxy-4-substituted benzoic acids) .

Advanced: How can synthetic yields be optimized for derivatives of this compound?

Answer:

  • Catalyst screening : Test palladium catalysts for Suzuki-Miyaura coupling at the iodine site.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, as shown in benzothiazolyl-azo-benzoic acid syntheses .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., dehalogenation or over-oxidation) and adjust stoichiometry accordingly .

Basic: What are the key safety considerations for working with this compound?

Answer:

  • Toxicity : While not classified as carcinogenic, acute toxicity studies recommend avoiding inhalation/ingestion .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts.
  • First aid : Immediate rinsing with water for skin/eye contact, followed by medical consultation .

Advanced: How can researchers validate the purity of this compound for biological assays?

Answer:

  • Multi-modal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-exchange methods.
  • Elemental analysis : Confirm C/H/N ratios, as done for benzimidazole-derived benzoic acids (e.g., ±0.3% deviation) .
  • Mass spectrometry : High-resolution ESI-MS to detect trace impurities (<0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.